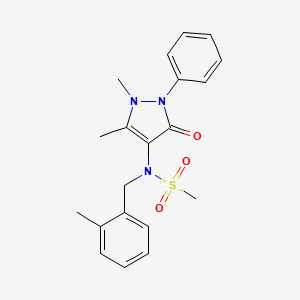![molecular formula C15H14N2O2S B5736932 6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5736932.png)
6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. It has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the above-mentioned enzymes, which are involved in various cellular processes. The inhibition of these enzymes leads to the disruption of these processes, resulting in the inhibition of cell proliferation and the induction of apoptosis. The exact mechanism of action of this compound is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been reported to exhibit potent inhibitory activity against various enzymes, which are involved in various cellular processes. This inhibition can lead to the disruption of these processes, resulting in the inhibition of cell proliferation and the induction of apoptosis. Further research is required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent inhibitory activity against various enzymes, making it a potential target for the treatment of various diseases. However, the limitations of using this compound in lab experiments include the lack of knowledge regarding its biochemical and physiological effects, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Firstly, further research is required to fully understand its mechanism of action and its biochemical and physiological effects. Secondly, the potential applications of this compound in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes, need to be explored further. Thirdly, the synthesis of this compound can be further optimized to improve its yield and purity. Finally, the development of analogs and derivatives of this compound can be explored to improve its pharmacological properties.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes makes it a potential target for the treatment of various diseases. However, further research is required to fully understand its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process involving the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and further modifications. The synthesis of this compound has been reported in various research articles and can be performed using different methods.
Applications De Recherche Scientifique
6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes, including but not limited to, protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them potential targets for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-12-8-13-14(20-12)16-9-17(15(13)18)10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSOKUOEAACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(4-biphenylyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5736856.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5736872.png)
![2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5736889.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methoxyphenyl)urea](/img/structure/B5736890.png)
![[4-(1-piperidinylcarbonyl)phenyl]formamide](/img/structure/B5736895.png)


![2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)


![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)


